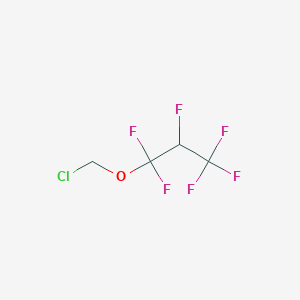
1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane is a chemical compound characterized by its unique structure, which includes a chloromethoxy group and six fluorine atoms attached to a propane backbone
Preparation Methods
The synthesis of 1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane typically involves the reaction of hexafluoropropane with chloromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the chloromethoxy group can be hydrolyzed to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules, enhancing their stability and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with these targets, leading to specific biological effects. The pathways involved in its action are complex and depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Chloromethoxy)-1,1,2,3,3,3-hexafluoropropane can be compared with other similar compounds, such as:
1-(Chloromethoxy)propane: Lacks the fluorine atoms, resulting in different chemical and physical properties.
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane: Similar structure but with the chloromethoxy group in a different position, leading to variations in reactivity and applications.
1,2-bis(Chloromethoxy)ethane:
The uniqueness of this compound lies in its specific arrangement of functional groups and fluorine atoms, which confer distinct properties and applications.
Properties
CAS No. |
56860-84-5 |
|---|---|
Molecular Formula |
C4H3ClF6O |
Molecular Weight |
216.51 g/mol |
IUPAC Name |
1-(chloromethoxy)-1,1,2,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C4H3ClF6O/c5-1-12-4(10,11)2(6)3(7,8)9/h2H,1H2 |
InChI Key |
GOLQVYPDENEMOC-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(C(F)(F)F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















